(2R,4R)-1-(((1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid
Description
The compound (2R,4R)-1-(((1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid is a structurally complex molecule featuring a piperidine-2-carboxylic acid backbone, a sulfonamide-linked tetrahydroquinoline moiety, and a guanidino-containing arginyl side chain. Its IUPAC name and synonyms, such as argipidine and MQPA, highlight its stereochemical specificity and functional diversity . The molecular formula is C23H36N6O5S·H2O (molecular weight: 526.65 g/mol), with hydration contributing to its stability .
Key structural features include:
- (2R,4R) stereochemistry in the piperidine ring.
- A sulfonamide bridge connecting the tetrahydroquinoline and arginyl groups.
- This compound is synthesized via multistep organic reactions, emphasizing the importance of stereoselective control .
Properties
CAS No. |
107946-30-5 |
|---|---|
Molecular Formula |
C23H36N6O6S |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxy-3-methyl-3,4-dihydro-2H-quinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H36N6O6S/c1-14-8-10-28(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)27-36(34,35)19-7-3-5-16-11-15(2)13-29(33)20(16)19/h3,5,7,14-15,17-18,27,33H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1 |
InChI Key |
IHHNDXAUDQQINR-IOVMHBDKSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N(CC(C3)C)O |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N(CC(C3)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-1-hydroxy-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl- typically involves multi-step organic synthesisCommon reagents used in these reactions include trifluoroacetic acid, quinoline organocatalysts, and various protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solution phase peptide synthesis are often employed, utilizing pipecolinic acid as a versatile reagent .
Chemical Reactions Analysis
Sulfonamide Group Reactions
The sulfonamide linkage is susceptible to hydrolysis and nucleophilic substitution:
Key Notes :
-
Hydrolysis yields the parent tetrahydroquinoline sulfonic acid and a modified arginine-piperidine fragment .
-
Alkylation at the sulfonamide nitrogen requires deprotonation with mild bases to enhance nucleophilicity.
Guanidino Group Reactivity
The guanidino group (–NH–C(=NH)–NH₂) participates in:
Structural Insight :
-
The guanidino group’s basicity (pKa ~12.5) makes it protonated under physiological conditions, influencing solubility and binding interactions .
Carboxylic Acid Derivatives
The –COOH group undergoes typical acid-derived reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Esterification | Ethanol/HCl, reflux | Ethyl ester derivative (observed in impurity profiles) | |
| Amidation | EDC/HOBt, DMF | Stable amides (e.g., with primary amines) |
Synthetic Relevance :
-
Esterification is reversible under acidic conditions, as seen in impurity profiles of related argatroban analogs .
Piperidine Ring Modifications
The piperidine ring’s secondary amine and methyl substituents enable:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Alkylation | Alkyl halides, NaHCO₃ | N-Alkylated piperidine derivatives | |
| Oxidation | KMnO₄, acidic conditions | Piperidine ring hydroxylation (minor pathway) |
Steric Considerations :
-
The 4-methyl group on the piperidine ring hinders axial attack, favoring equatorial substitution.
Stability and Degradation Pathways
The compound’s stability is influenced by:
Storage Recommendations :
Scientific Research Applications
2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-1-hydroxy-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl- has numerous applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-1-hydroxy-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally or functionally related molecules:
Key Structural Differences
- Sulfonamide vs. Thioester Linkages: The target compound’s sulfonamide group (vs.
- Guanidino Group: Unique to the target compound, this moiety mimics arginine’s role in substrate-enzyme interactions, suggesting protease inhibition .
- Fluoroquinolone Core (19h): Unlike the target compound, 19h contains a fluoroquinolone scaffold with demonstrated antimicrobial activity due to DNA gyrase inhibition .
Biological Activity
The compound (2R,4R)-1-(((1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly those involving neurotransmission and enzymatic activity. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure
The compound's chemical structure can be broken down into several functional groups:
- Tetrahydroquinoline moiety : Implicated in neurotransmitter modulation.
- Sulfonyl group : Often associated with increased solubility and bioavailability.
- Piperidine ring : Known for its role in various biological activities, including acting as a neurotransmitter modulator.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects and potential therapeutic uses.
1. Neurotransmitter Modulation
Research indicates that compounds with similar structures often exhibit activity at dopamine and serotonin receptors. For instance, studies have shown that derivatives of piperidine can act as allosteric modulators of serotonin transporters (SERT) and dopamine transporters (DAT), suggesting that this compound may also influence these systems .
2. Antioxidant Properties
The compound may possess antioxidant properties due to the presence of the hydroxyl group on the tetrahydroquinoline structure. This has been demonstrated in related compounds which showed significant antioxidant activity in vitro .
3. Enzymatic Inhibition
Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways. For example, similar piperidine derivatives have been evaluated for their efficacy as α-glucosidase inhibitors, which are important in managing diabetes .
Case Studies and Research Findings
Q & A
What are the common synthetic pathways for (2R,4R)-1-(((1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step strategies:
- Decarboxylation-Alkylation : Use nucleophiles like 1-phenyl-1-trimethylsiloxyethylene to introduce ketone groups, followed by purification via rotary chromatography (hexanes/EtOAc gradients) .
- Ester Hydrolysis : Methyl ester intermediates (e.g., methyl piperidine carboxylates) are hydrolyzed under acidic or basic conditions. For example, methyl esters are treated with HCl or NaOH to yield carboxylic acids .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl or amine functionalities during reactive steps .
How can the stereochemistry of this compound be confirmed?
Level: Basic
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in solvents like hexanes/EtOAc and analyzing diffraction patterns .
- NMR Spectroscopy : Compare coupling constants (e.g., ) for vicinal protons in piperidine or tetrahydroquinoline rings to determine axial/equatorial preferences .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with mobile phases containing methanol, water, and tetrabutylammonium hydroxide (pH 5.5) .
What advanced strategies optimize reaction yields for this compound?
Level: Advanced
Methodological Answer:
- Bayesian Optimization : Algorithmically screen reaction parameters (temperature, solvent ratios, catalysts) to maximize yield. For example, optimize nucleophile equivalents or residence time in alkylation steps .
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., pH, reagent purity) affecting key steps like sulfonation or arginine coupling .
How are impurities and stereoisomers analyzed during synthesis?
Level: Advanced
Methodological Answer:
- HPLC-MS with Ion-Pairing Reagents : Use mobile phases containing 0.2 M sodium phosphate and 0.4 M tetrabutylammonium hydroxide (pH 5.5) to resolve sulfonate or carboxylate impurities. Monitor mass transitions for characteristic fragments (e.g., m/z 748.82 for amoxicilloic acid dimers) .
- Epimer Separation : Adjust chromatographic conditions (e.g., gradient elution with acetonitrile/water) to separate co-eluting stereoisers, particularly at chiral centers in the piperidine ring .
What handling protocols ensure stability of this hygroscopic compound?
Level: Advanced
Methodological Answer:
- Storage : Keep under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent oxidation of the tetrahydroquinoline hydroxyl group .
- Lyophilization : For aqueous formulations, freeze-dry the compound with cryoprotectants (e.g., trehalose) to maintain solubility and prevent hydrolysis .
Which spectroscopic techniques are critical for structural characterization?
Level: Basic
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for C₃₂H₄₀N₆O₁₁S₂: 748.82) .
- FT-IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm) and carboxylic acid (C=O, ~1700 cm) groups to validate functionalization .
- 2D NMR (COSY, HSQC) : Assign proton-proton correlations in the piperidine and tetrahydroquinoline rings, focusing on NOE interactions to confirm stereochemistry .
How can computational modeling predict biological interactions of this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with arginine-binding pockets). Validate with free energy calculations (MM-PBSA) .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites (e.g., sulfonyl group nucleophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
